molecular formula C15H16O7 B150400 Allamandicin CAS No. 51838-83-6

Allamandicin

Cat. No. B150400
CAS RN: 51838-83-6
M. Wt: 308.28 g/mol
InChI Key: RMYLCIMGXGYTTK-UHFFFAOYSA-N
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Description

Identification and Biological Activity of Allamandicin

Allamandicin is a peptide identified from the tobacco hornworm Manduca sexta, which exhibits strong inhibitory effects on juvenile hormone biosynthesis in vitro. The peptide, known as Manduca sexta allatostatin, has a unique 15-residue sequence with no similarity to other known neuropeptides from different organisms. Its synthetic forms have shown activity indistinguishable from the native peptide, with an effective dose (ED50) of approximately 2 nM. This inhibition is reversible, and the peptide also inhibits corpora allata of adult female Heliothis virescens, indicating potential cross-species activity .

Synthesis and Catalytic Activity of Allamanda Mediated Nanoparticles

A green synthesis method using allamanda flower extract has been developed to produce gold nanoparticles. The process involves the reduction of chloroauric acid (HAuCl4) solution with the extract, resulting in spherical and triangular nanoparticles ranging from 5-40 nm and 20-70 nm, respectively. Characterization through atomic force microscopy (AFM), transmission electron microscopy (TEM), and x-ray diffraction revealed a crystallite size of about 11 nm for the face-centered cubic (FCC) gold nanoparticles. These nanoparticles exhibit catalytic activity towards the reduction of H2O2, suggesting potential applications in antimicrobial studies, bio-imaging, and drug-delivery .

Total Synthesis of Allamcin and Related Iridoid Lactones

The total synthesis of the iridoid lactone allamcin, found in Allamanda neriifolia, has been achieved. The synthesis strategy includes the elaboration of a key acetoxy-aldehyde intermediate, fusion of the β-oxy-γ-butyrolactone ring system, chemo-selective vic-bishydroxylation, in situ oxidation, and cyclisation from the 1,2-diol. This synthesis also constitutes formal syntheses of plumericin and allamandin, as allamcin can be converted into these compounds. The approach demonstrates the potential for synthesizing antileukaemic iridoid lactones .

Iridoids of Apocynaceae and Minor Iridoids from Allamanda neriifolia

Research on the Apocynaceae family has led to the isolation of new iridoids, including isoallamandicin, allamcin, allamancin, and their derivatives, from the stem and leaves of Allamanda neriifolia. The structures of these compounds were determined through spectral and chemical evidence. Additionally, gardenoside and 10-dehydrogardenoside, two ordinal-type iridoids, were also obtained. These findings contribute to the understanding of the chemical diversity within the Apocynaceae family and the potential biological activities of these iridoids .

Scientific Research Applications

1. Neurological Research

Allamandicin, through its interaction with the Drosophila allatostatin receptor (AlstR), has been utilized in neuroscience research. Tan et al. (2006) demonstrated the effectiveness of the AlstR/allatostatin system in quickly and reversibly silencing mammalian neurons in vivo, including cortical and thalamic neurons in rats, ferrets, and monkeys. This method is essential for studying neural activity and behavior relationships in mammals (Tan et al., 2006).

2. Wound Healing Studies

In another study, the aqueous extract of Allamanda, which contains allamandicin, showed significant wound healing activity in rat models. Nayak et al. (2006) found that Allamanda extract promoted wound healing by increasing the rate of wound contraction, enhancing skin strength, and stimulating collagen formation. This suggests allamandicin's potential use in treating human wounds (Nayak et al., 2006).

3. Insecticidal Properties

Gan (2013) isolated allamandicin from Allamanda cathartica and found it to have significant insecticidal activities. The study demonstrated its effectiveness against Pieris rapae larvae, indicating its potential as a natural pesticide (Gan, 2013).

4. Cell Transfection and Imaging

Allamandicin-related peptides, like allatostatin, have been used in cell biology research. Biju et al. (2007) discovered that allatostatin can transfect living cells and transport quantum dots inside cells, including the nucleus. This property is significant for cell labeling and drug delivery applications (Biju et al., 2007).

5. Hormonal Synthesis in Insects and Crustaceans

Stay and Tobe (2007) explored the role of allatostatins, which are structurally related to allamandicin, in inhibiting juvenile hormone synthesis in insects and crustaceans. This research contributes to understanding the hormonal regulation in these species (Stay & Tobe, 2007).

Future Directions

While specific future directions for Allamandicin research are not mentioned in the search results, it’s generally recommended to conduct further studies on the phytochemical, pharmacological, and toxicological properties and their mechanisms of action, safety, and efficacy in the species of Allamanda cathartica .

properties

IUPAC Name

methyl 11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYLCIMGXGYTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966167
Record name Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allamandicin

CAS RN

51838-83-6
Record name Allamandicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051838836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLAMANDICIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251691
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
SM Kupchan, AL Dessertine, BT Blaylock… - The Journal of Organic …, 1974 - ACS Publications
… The isomeric iridoid, allamandicin (3), was characterized by dehydration to plumericin (5) … Allamandicin (3) was readily dehydrated to give plumericin (5) uponattempts at acetylation and …
Number of citations: 130 pubs.acs.org
BM Trost, JM Balkovec, MKT Mao - Journal of the American …, 1986 - ACS Publications
… of the hydroxyl group of the enoate unit facilitates the intramolecular Michael reaction to form allamandicin (5)3 and isoallamandicin (6).3,6 Hydration of allamandicin wouldproduce al- …
Number of citations: 77 pubs.acs.org
K Yamauchi, T Mitsunaga, I Batubara - Natural Resources, 2011 - cyberleninka.org
… been found in petals of this plant, and allamandicin have been found in roots[4]. However, it was revealed that the two compounds are also contained in stem. Moreover, glabridin and …
Number of citations: 67 cyberleninka.org
S Isoe - Studies in Natural Products Chemistry, 1995 - Elsevier
… In our synthesis of plumericin and allamandicin, plumierde which was thought to be a … The final step is the stereoselective reduction of the keto group to give allamandicin. After many …
Number of citations: 14 www.sciencedirect.com
S Isoe - Studies in Natural Products Chemistry: Stereoselective …, 1995 - books.google.com
… In our synthesis of plumericin and allamandicin, plumierde which was thought to be a … The final step is the stereoselective reduction of the keto group to give allamandicin. After many …
Number of citations: 0 books.google.com
J Nahry, N Ahmat, R Ahmad, S Ariffin - Planta Medica, 2016 - thieme-connect.com
… Plumericin and allamandicin respectively exhibited inhibitory activities IC25 at 1543.9 mg/ml and 434 mg/ml. Plumieride showed low inhibition up to 3 mg/ml and inhibitory activity not …
Number of citations: 1 www.thieme-connect.com
S Mathew, S Sreekumar, CK Biju - IOSR J. Pharm. Biol. Sci, 2016 - researchgate.net
… allamandicin, ursolic acid and squalene showed no hydrogen bonds. Similarly, among the three selected hits from Solanum indicum the compound solasodine showed no hydrogen …
Number of citations: 5 www.researchgate.net
B Waltenberger, JM Bison, T Gelbrich… - Planta …, 2011 - thieme-connect.com
… Out of bioactive fractions 11 constituents were isolated and identified by MS and 1D and 2D NMR experiments as iridoids (plumericin, plumieridin, allamandicin, and the new natural …
Number of citations: 2 www.thieme-connect.com
N Fakhrudin, B Waltenberger… - British journal of …, 2014 - Wiley Online Library
… S1), the structurally related plumieridin, allamandicin and plumeridoid C did not inhibit the TNF-α-induced expression of the NF-κB target genes VCAM-1, ICAM-1 and E-selectin (…
Number of citations: 81 bpspubs.onlinelibrary.wiley.com
A Quintavalla - Current Medicinal Chemistry, 2018 - ingentaconnect.com
Background: The spirocyclic compounds have always aroused a great interest because this motif is present as structural core in a number of natural products and bioactive compounds. …
Number of citations: 55 www.ingentaconnect.com

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